molecular formula C10H8Cl2O3 B15324470 Methyl 3-(2,6-dichlorophenyl)-3-oxopropanoate

Methyl 3-(2,6-dichlorophenyl)-3-oxopropanoate

Cat. No.: B15324470
M. Wt: 247.07 g/mol
InChI Key: HVGQNHJQTCXJDS-UHFFFAOYSA-N
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Description

Methyl 3-(2,6-dichlorophenyl)-3-oxopropanoate is an organic compound with a molecular formula of C10H8Cl2O3. This compound is characterized by the presence of a dichlorophenyl group attached to a propanoate moiety. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2,6-dichlorophenyl)-3-oxopropanoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-(2,6-dichlorophenyl)-3-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,6-dichlorophenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: 3-(2,6-dichlorophenyl)-3-oxopropanoic acid.

    Reduction: 3-(2,6-dichlorophenyl)-3-hydroxypropanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2,6-dichlorophenyl)-3-oxopropanoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(2,6-dichlorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The dichlorophenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate
  • Methyl 3-(2,5-dichlorophenyl)-3-oxopropanoate
  • Methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate

Uniqueness

Methyl 3-(2,6-dichlorophenyl)-3-oxopropanoate is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other dichlorophenyl derivatives.

Properties

Molecular Formula

C10H8Cl2O3

Molecular Weight

247.07 g/mol

IUPAC Name

methyl 3-(2,6-dichlorophenyl)-3-oxopropanoate

InChI

InChI=1S/C10H8Cl2O3/c1-15-9(14)5-8(13)10-6(11)3-2-4-7(10)12/h2-4H,5H2,1H3

InChI Key

HVGQNHJQTCXJDS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1=C(C=CC=C1Cl)Cl

Origin of Product

United States

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